molecular formula C10H10N4OS B2809075 N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide CAS No. 1235037-78-1

N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide

Cat. No.: B2809075
CAS No.: 1235037-78-1
M. Wt: 234.28
InChI Key: NDOHISWBEBZYMI-UHFFFAOYSA-N
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Description

N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide is a heterocyclic compound that features a thiazole ring substituted with a pyrazine moiety and an ethyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The thiazole ring is known for its presence in many biologically active molecules, making this compound a compound worth exploring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide typically involves the reaction of a thiazole precursor with a pyrazine derivative. One common method involves the use of 2-aminothiazole and 2-chloropyrazine as starting materials. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazine moiety can be reduced to form dihydropyrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydropyrazine derivatives.

    Substitution: Formation of various substituted thiazole and pyrazine derivatives.

Scientific Research Applications

N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its biological activity.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The pyrazine moiety may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-((2-carbamothioylhydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide
  • 4-methyl-2-phenyl-N-(pyridin-2-yl)thiazole-5-carboxamide
  • N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N4-(substituted aryl)-1,3-thiazole-2,4-diamine

Uniqueness

N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can result in different biological activities and applications compared to other similar compounds.

Properties

IUPAC Name

N-ethyl-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c1-2-12-9(15)8-6-16-10(14-8)7-5-11-3-4-13-7/h3-6H,2H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOHISWBEBZYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CSC(=N1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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